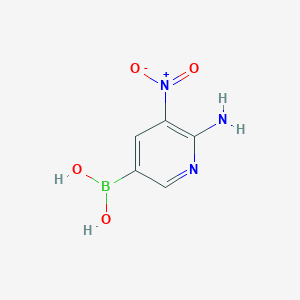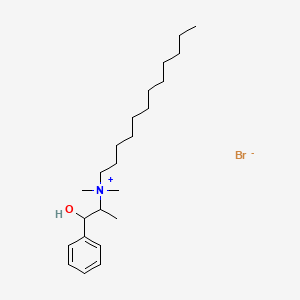
Dodecyl(2-hydroxy-1-methyl-2-phenylethyl)dimethylammonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecyldimethyl(alpha-methylphenacyl)ammonium bromide is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and research applications due to its ability to disrupt cell membranes and solubilize proteins and peptides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dodecyldimethyl(alpha-methylphenacyl)ammonium bromide typically involves the quaternization of dodecyldimethylamine with alpha-methylphenacyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In industrial settings, the production of Dodecyldimethyl(alpha-methylphenacyl)ammonium bromide is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process.
Types of Reactions:
Oxidation: Dodecyldimethyl(alpha-methylphenacyl)ammonium bromide can undergo oxidation reactions, particularly at the alpha-methylphenacyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the quaternary ammonium group, potentially converting it to tertiary amines.
Substitution: The bromide ion in Dodecyldimethyl(alpha-methylphenacyl)ammonium bromide can be substituted with other nucleophiles, such as chloride or hydroxide ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in aqueous or alcoholic solutions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Tertiary amines.
Substitution: Corresponding quaternary ammonium salts with different anions.
Wissenschaftliche Forschungsanwendungen
Dodecyldimethyl(alpha-methylphenacyl)ammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and nanomaterials. It helps in stabilizing colloidal dispersions and controlling the size and shape of nanoparticles.
Biology: Employed in cell lysis protocols to extract cellular components such as proteins and nucleic acids. It is also used in the preparation of liposomes and other vesicular systems.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics. It is also explored for drug delivery applications due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents. It is also used in the treatment of wastewater to remove organic contaminants.
Wirkmechanismus
Dodecyldimethyl(alpha-methylphenacyl)ammonium bromide exerts its effects primarily through its surfactant properties. It disrupts cell membranes by integrating into the lipid bilayer, leading to increased membrane permeability and cell lysis. The compound can also interact with proteins and nucleic acids, altering their structure and function. The molecular targets include phospholipid membranes and various membrane-bound proteins.
Vergleich Mit ähnlichen Verbindungen
Dodecyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties. It is used in similar applications but has a different molecular structure.
Didecyldimethylammonium bromide: Known for its disinfectant properties, it is used in a variety of cleaning and sanitizing products.
Didodecyldimethylammonium bromide: Employed as a co-surfactant in the synthesis of multilamellar vesicular silica and gold nanoclusters.
Uniqueness: Dodecyldimethyl(alpha-methylphenacyl)ammonium bromide is unique due to the presence of the alpha-methylphenacyl group, which imparts distinct chemical reactivity and potential for specific interactions with biological molecules. This makes it particularly useful in applications requiring targeted disruption of cell membranes or specific interactions with proteins and nucleic acids.
Eigenschaften
CAS-Nummer |
31351-20-9 |
|---|---|
Molekularformel |
C23H42BrNO |
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
dodecyl-(1-hydroxy-1-phenylpropan-2-yl)-dimethylazanium;bromide |
InChI |
InChI=1S/C23H42NO.BrH/c1-5-6-7-8-9-10-11-12-13-17-20-24(3,4)21(2)23(25)22-18-15-14-16-19-22;/h14-16,18-19,21,23,25H,5-13,17,20H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
GOIUTZPQFMGLAH-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC[N+](C)(C)C(C)C(C1=CC=CC=C1)O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


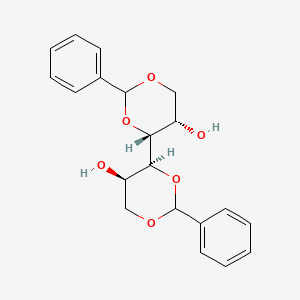
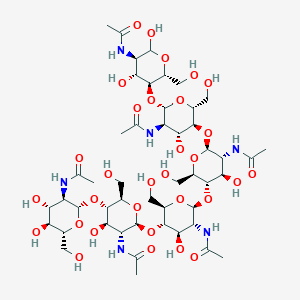
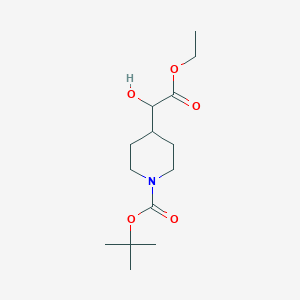
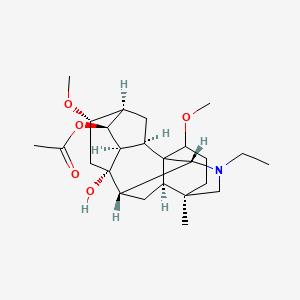
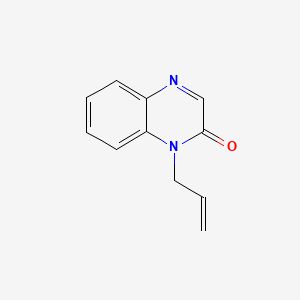
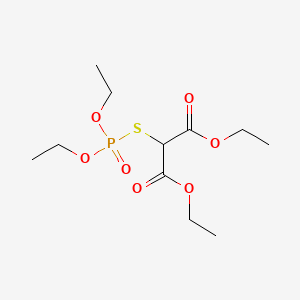
![5-[[(4-Chlorophenyl)amino]methyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione](/img/structure/B13822233.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-1-benzothiophene-3-carbohydrazide](/img/structure/B13822236.png)
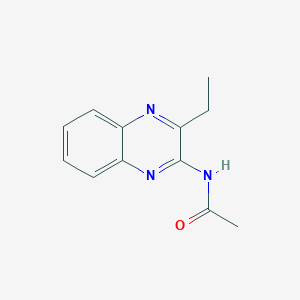

![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B13822248.png)
![7H-Azeto[2,1-b]pyrano[2,3-e][1,3]oxazine(9CI)](/img/structure/B13822266.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8alpha,9S)-10,11-dihydro-6'-methoxycinchonan-9-yl]thiourea](/img/structure/B13822280.png)
